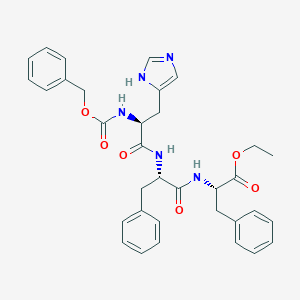

Z-His-Phe-Phe-OEt

Übersicht

Beschreibung

“Z-His-Phe-Phe-OEt” is a chemical compound with the molecular formula C34H37N5O6 . It is a good substrate for pepsin .

Synthesis Analysis

The synthesis of “Z-His-Phe-Phe-OEt” involves several types of synthetic substrates. In particular, much use has been made of acyl dipeptides of the type A-X-Y, where X and Y are aromatic L-amino acid residues forming the sensitive peptide bond .

Molecular Structure Analysis

The “Z-His-Phe-Phe-OEt” molecule contains a total of 85 bonds. There are 48 non-H bonds, 27 multiple bonds, 17 rotatable bonds, 4 double bonds, 23 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic) and 1 Imidazole .

Chemical Reactions Analysis

The mechanism of pepsin action at a peptide bond involves the attack of an enzymic carboxylate group at the carbonyl-carbon of the protonated amide group to form reversibly a tetrahedral intermediate which undergoes a reversible four-center exchange reaction leading to the expulsion of RCOOH and the formation of ECO-NHR’ (an imino-enzyme) .

Physical And Chemical Properties Analysis

The molecular weight of “Z-His-Phe-Phe-OEt” is 611.69 . It contains a total of 82 atoms, including 37 Hydrogen atoms, 34 Carbon atoms, 5 Nitrogen atoms, and 6 Oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Nanomedicine

The Phe-Phe motif, which “Z-His-Phe-Phe-OEt” is based on, has found a range of applications in nanomedicine . Molecules based on this motif can self-assemble into nanostructures and hydrogels . These nanostructures have shown promise in various areas of nanomedicine, including drug delivery, biomaterials, and new therapeutic paradigms .

Drug Delivery

The self-assembled nanostructures based on the Phe-Phe motif can be used for targeted drug delivery . The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Biomaterials

The hydrogels formed by the self-assembly of molecules based on the Phe-Phe motif can be used as biomaterials . These hydrogels can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .

New Therapeutic Paradigms

The nanostructures formed by the self-assembly of molecules based on the Phe-Phe motif can lead to innovative therapeutic paradigms . These paradigms can be realized by nanomaterials through their unique properties .

Protein-Protein Interactions

“Z-His-Phe-Phe-OEt” is a versatile material used in scientific research, particularly in studying protein-protein interactions. Its unique properties make it ideal for this purpose.

Drug Development

“Z-His-Phe-Phe-OEt” can also be used in drug development. Its unique properties and the ability to interact with proteins make it a valuable tool in the development of new drugs.

Inhibition of Glucose Flux

“Z-His-Phe-Phe-OEt” has been identified as a potent inhibitor of zero-trans glucose flux . This property makes it a potential candidate for the development of treatments for conditions related to glucose metabolism .

GLUT4-Mediated Glucose Uptake

Within a Xenopus oocyte expression system, “Z-His-Phe-Phe-OEt” has been shown to acutely and reversibly inhibit GLUT4-mediated glucose uptake . This property could have implications for the treatment of conditions like diabetes .

Wirkmechanismus

Target of Action

The primary target of Z-His-Phe-Phe-OEt is pepsin , a digestive enzyme . Pepsin is an aspartic endopeptidase that allows the assimilation of proteinaceous substrates .

Mode of Action

Z-His-Phe-Phe-OEt interacts with pepsin by serving as a substrate . The scissile peptide bond in Z-His-Phe-Phe-OEt is attacked by a nucleophilic water molecule activated by two aspartic residues in the active site of pepsin . Pepsin shows a broad primary substrate specificity, favoring hydrophobic L-amino acid residues in both the X- and Y- positions . Substitution of either Phe residue of Z-His-Phe-Phe-OEt by its D-enantiomer renders the X-Y bond resistant to pepsin action .

Biochemical Pathways

The action of Z-His-Phe-Phe-OEt affects the proteolysis pathway . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids. This is crucial for cellular processes such as protein recycling, cellular signaling, and regulation of gene expression.

Pharmacokinetics

It’s known that z-his-phe-phe-oet is a good substrate for pepsin . It’s also identified as a potent inhibitor of zero-trans glucose flux, similar to HIV protease inhibitors . Its transport inhibition is acute, non-competitive, and reversible .

Result of Action

The molecular and cellular effects of Z-His-Phe-Phe-OEt’s action involve the inhibition of glucose transport. Within a Xenopus oocyte expression system, Z-His-Phe-Phe-OEt acutely and reversibly inhibited GLUT4-mediated glucose uptake, whereas GLUT1 activity was unaffected at concentrations as high as 1 mM .

Action Environment

The action, efficacy, and stability of Z-His-Phe-Phe-OEt can be influenced by environmental factors such as pH and temperature . For instance, the optimum pH for pepsin, the primary target of Z-His-Phe-Phe-OEt, is between 3.0 and 4.2 . Therefore, changes in these environmental conditions could potentially affect the action of Z-His-Phe-Phe-OEt.

Safety and Hazards

When handling “Z-His-Phe-Phe-OEt”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACUIVJHGVZWKI-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-Phe-Phe-OEt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

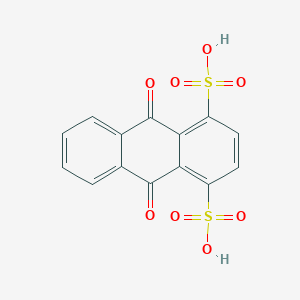

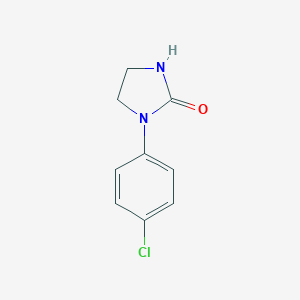

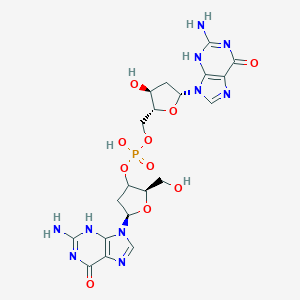

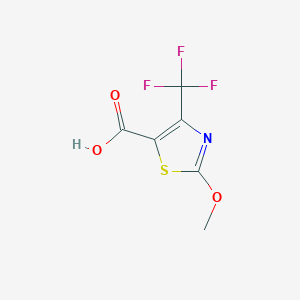

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)